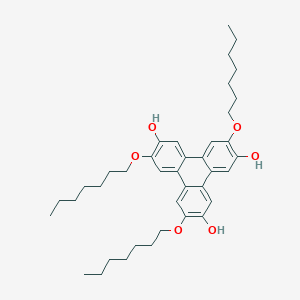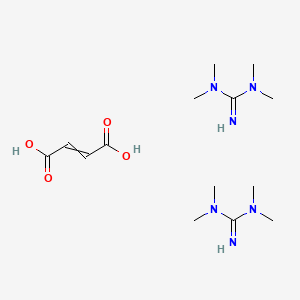
Benzenesulfonamide, N-(cyanomethyl)-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(cyanomethyl)-4-iodo- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs. The presence of the iodine atom and the cyanomethyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-(cyanomethyl)-4-iodo- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and benzenesulfonyl chloride.
Formation of Benzenesulfonamide: 4-iodoaniline is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form 4-iodobenzenesulfonamide.
Introduction of Cyanomethyl Group: The 4-iodobenzenesulfonamide is then treated with a cyanomethylating agent, such as chloroacetonitrile, in the presence of a base like sodium hydride to introduce the cyanomethyl group, resulting in the formation of Benzenesulfonamide, N-(cyanomethyl)-4-iodo-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom in Benzenesulfonamide, N-(cyanomethyl)-4-iodo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the cyanomethyl group.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the cyanomethyl group.
Coupling Reactions: Various biaryl or styrene derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(cyanomethyl)-4-iodo- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.
Chemical Biology: It is used in the development of chemical probes to study biological processes.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(cyanomethyl)-4-iodo- involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the iodine atom and the cyanomethyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound without the iodine and cyanomethyl groups.
N-(Cyanomethyl)benzenesulfonamide: Similar structure but without the iodine atom.
4-Iodobenzenesulfonamide: Similar structure but without the cyanomethyl group.
Uniqueness: Benzenesulfonamide, N-(cyanomethyl)-4-iodo- is unique due to the presence of both the iodine atom and the cyanomethyl group. This combination allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its simpler analogs.
Properties
CAS No. |
918311-88-3 |
|---|---|
Molecular Formula |
C8H7IN2O2S |
Molecular Weight |
322.13 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H7IN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,6H2 |
InChI Key |
QMVHIIGIJRQUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)



![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)

![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)
